molecular formula C14H15N3O3S B2994441 Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate CAS No. 330676-30-7

Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate

Cat. No.: B2994441
CAS No.: 330676-30-7
M. Wt: 305.35
InChI Key: SSHGDFKFKNGWQY-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a carbamoylamino group at position 2 of the thiazole ring, linked to a 4-methylphenyl substituent, and an ethyl ester at position 2. This structure confers unique physicochemical properties, such as moderate polarity due to the ester and carbamoyl groups, which influence solubility and reactivity. The compound is synthesized via condensation reactions involving ethyl 2-aminothiazole-4-carboxylate intermediates and appropriate carbamoylating agents . Its structural framework is shared with several pharmacologically active thiazole derivatives, making it a candidate for comparative analysis with analogues.

Properties

IUPAC Name

ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-20-12(18)11-8-21-14(16-11)17-13(19)15-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHGDFKFKNGWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a thiazole ring and a carbamoyl group, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H15N3O3S
  • Molecular Weight : 301.35 g/mol
  • CAS Number : [specific CAS not provided]
  • Structure : The compound features a thiazole ring substituted with a carbamoyl group and an ethyl ester.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that compounds in this class may act as inhibitors of certain enzymes involved in metabolic pathways or as modulators of cellular signaling pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. For instance:

  • Case Study : A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may possess similar properties .

Antimicrobial Activity

Thiazoles are known for their antimicrobial properties. This compound has shown promising results against various bacterial strains:

  • Research Findings : In vitro studies indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Xanthine Oxidase Inhibition

Research has also identified xanthine oxidase inhibition as a potential mechanism for the therapeutic effects of thiazole derivatives:

  • Activity Assessment : Compounds similar to this compound demonstrated moderate xanthine oxidase inhibitory activity, which is relevant for conditions like gout and hyperuricemia .

Data Summary Table

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Xanthine Oxidase InhibitionModerate inhibition relevant for gout treatment

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the 1,3-thiazole-4-carboxylate core but differ in substituents at positions 2 and 4, leading to divergent properties:

Table 1: Structural and Functional Comparison
Compound Name Position 2 Substituent Position 4 Substituent Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate (Target) (4-methylphenyl)carbamoylamino Ethyl ester Carbamoyl, ester ~307.37 (calculated) Potential bioactive scaffold
Ethyl 2-[(E)-phenylmethylidene]amino]-1,3-thiazole-4-carboxylate (2a) Phenylmethylideneamino Ethyl ester Imine, ester ~276.33 (calculated) Intermediate for Schiff base synthesis
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Carbamoyl-linked pyrrole-thiazole hybrid Ethyl ester Pyrrole, carbamoyl, ester ~411.47 (calculated) Studied for local anesthetic activity
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate 2-aminoethyl Ethyl ester Primary amine, ester ~214.27 (calculated) Precursor for functionalized polymers
Ethyl 4-[4-[(4-ethoxy-3-methylbenzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Benzothiazolylidene-piperazine sulfonyl Ethyl ester Sulfonyl, piperazine, benzothiazole ~643.76 (calculated) High molecular weight; potential dye/sensor
Ethyl 2-[5-hydroxy-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate Pyrazole-trifluoromethyl Ethyl ester Trifluoromethyl, pyrazole, hydroxyl ~455.45 (calculated) Enhanced metabolic stability

Commercial and Industrial Relevance

  • Aminoethyl Thiazole : Commercially available (purity ≥98%, ~$6–$90/KG) as a building block for pharmaceuticals and polymers.
  • Target Compound: Limited commercial availability; primarily used in academic research for structure-activity relationship (SAR) studies .

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